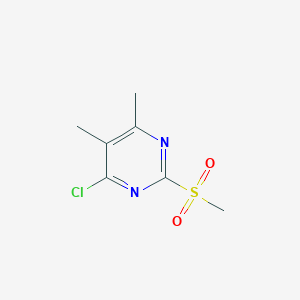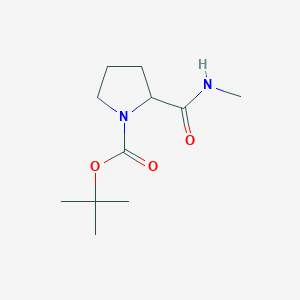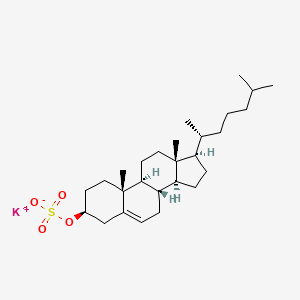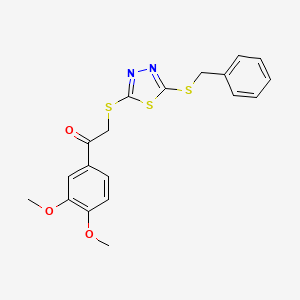![molecular formula C22H16Cl2N2O4 B15087594 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15087594.png)
2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C21H14Cl2N2O3 It is known for its unique chemical structure, which includes a benzoylcarbohydrazonoyl group and a dichlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with appropriate reagents to introduce the benzoylcarbohydrazonoyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .
Applications De Recherche Scientifique
4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The benzoylcarbohydrazonoyl group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzoate moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(2-(BENZYLOXY)BENZOYL)CARBOHYDRAZONOYL)-2-MEO-PHENYL 3,4-DICHLOROBENZOATE
- 4-(2-BENZOYLCARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE
- 2’-BENZOYL-2,4’-DICHLOROACETANILIDE
Uniqueness
4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H16Cl2N2O4 |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-29-20-11-14(13-25-26-21(27)15-5-3-2-4-6-15)7-10-19(20)30-22(28)17-9-8-16(23)12-18(17)24/h2-13H,1H3,(H,26,27)/b25-13+ |
Clé InChI |
RUFOLWKCJJZZHK-DHRITJCHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


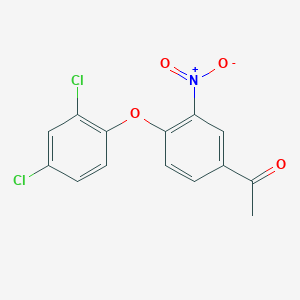
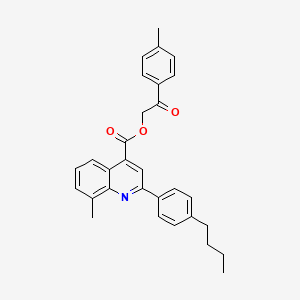
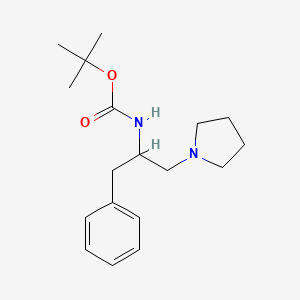
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15087543.png)
![6-[(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15087545.png)
![5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B15087549.png)
![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15087556.png)
![(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B15087561.png)

![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15087582.png)
